molecular formula C16H16FN5O B4339635 1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE

1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B4339635
M. Wt: 313.33 g/mol
InChI Key: HVDUJNMOOVUUNZ-UHFFFAOYSA-N
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Description

1-Ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the ethyl and 4-fluorobenzyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as solvent.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-Ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

    1-(4-Fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole: Shares the 4-fluorobenzyl group but differs in the core structure.

    Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: Contains a similar fluorobenzyl group but has a different heterocyclic core.

Uniqueness: 1-Ethyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-ethyl-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O/c1-2-21-10-13(7-18-21)16(23)20-15-8-19-22(11-15)9-12-3-5-14(17)6-4-12/h3-8,10-11H,2,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDUJNMOOVUUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 2
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1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE
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1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE
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1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 5
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1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 6
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1-ETHYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-CARBOXAMIDE

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